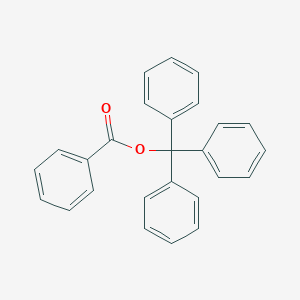
Trityl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trityl benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in many organic solvents. Trityl benzoate is often used as a protecting group for carboxylic acids in organic synthesis due to its stability and ease of removal.
Wissenschaftliche Forschungsanwendungen
Trityl benzoate has a wide range of scientific research applications. It is commonly used as a protecting group for carboxylic acids in organic synthesis, particularly in the synthesis of peptides and nucleotides. Trityl benzoate can also be used as a reagent in the synthesis of other organic compounds, such as esters and amides. Additionally, trityl benzoate has been used in the development of new materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of trityl benzoate is related to its ability to protect carboxylic acids in organic synthesis. Trityl benzoate reacts with the carboxylic acid group to form a stable ester, which can then be used in further reactions. The protecting group can be removed using mild acid or base conditions, which allows for the recovery of the original carboxylic acid.
Biochemische Und Physiologische Effekte
Trityl benzoate does not have any known biochemical or physiological effects. It is an inert compound that is not metabolized by the body.
Vorteile Und Einschränkungen Für Laborexperimente
Trityl benzoate has several advantages for lab experiments. It is a stable and easily removable protecting group for carboxylic acids, which makes it useful in organic synthesis. Trityl benzoate is also relatively inexpensive and readily available. However, trityl benzoate has some limitations. It can be difficult to remove the protecting group under certain conditions, which can lead to unwanted side reactions. Additionally, trityl benzoate can be sensitive to moisture and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the use of trityl benzoate in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove than trityl benzoate. Another area of interest is the use of trityl benzoate in the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. Additionally, trityl benzoate could be used in the development of new drugs and therapeutics, particularly in the area of peptide and nucleotide synthesis.
Conclusion:
Trityl benzoate is a useful compound in scientific research due to its stability and ease of removal as a protecting group for carboxylic acids. It has a wide range of applications in organic synthesis, materials science, and drug development. While trityl benzoate has some limitations, it remains an important compound in the field of organic chemistry. Future research in this area will likely lead to new and exciting applications for trityl benzoate.
Synthesemethoden
Trityl benzoate can be synthesized through the reaction of benzoyl chloride with triphenylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl chloride, which then reacts with benzoyl chloride to form trityl benzoate. The reaction is typically carried out under reflux conditions and can be monitored using thin-layer chromatography.
Eigenschaften
CAS-Nummer |
17714-77-1 |
|---|---|
Produktname |
Trityl benzoate |
Molekularformel |
C26H20O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
trityl benzoate |
InChI |
InChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
IWTBESTVUWMZEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



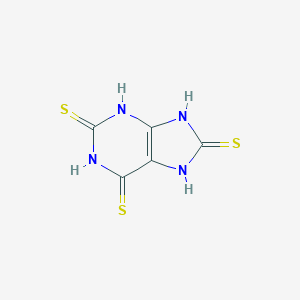
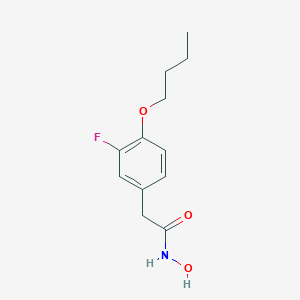
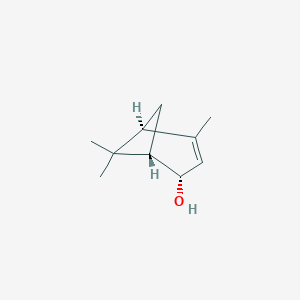
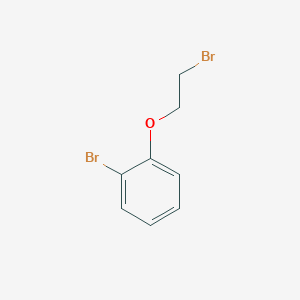
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
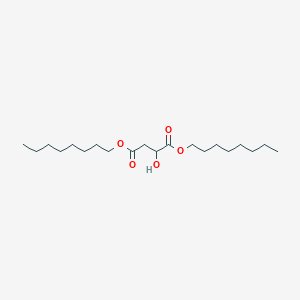
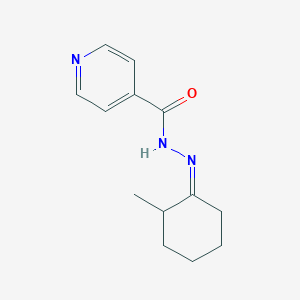
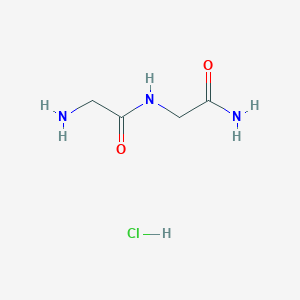
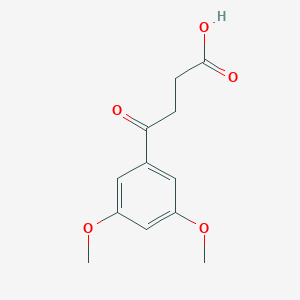
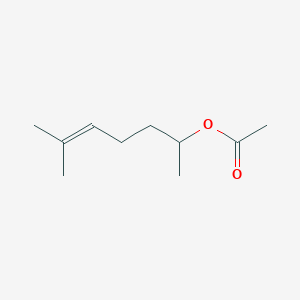
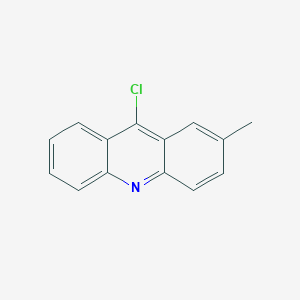
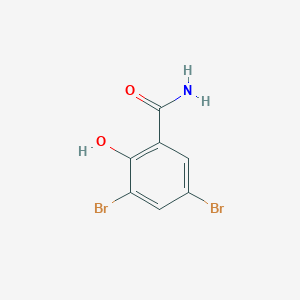
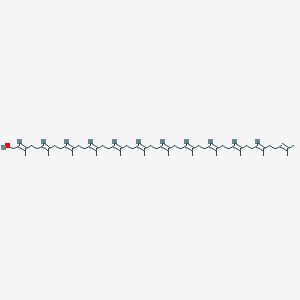
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)